(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. It belongs to the class of organic compounds known as amines, specifically secondary amines, due to the presence of an amine group attached to a pyridazine ring. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological and chemical applications.
The compound is identified by its CAS number 92295-43-7 and has been documented in various chemical databases, including Chemsrc and BenchChem. The molecular formula is , with a molecular weight of approximately 136.194 g/mol.
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride is classified under:
The synthesis of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride typically involves several key steps:
The reaction conditions must be optimized for yield and purity, including factors like temperature, pH, and reaction time. Industrial methods may involve larger-scale reactors and advanced purification techniques to enhance efficiency and reduce environmental impact.
The molecular structure of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride can be represented as follows:
Key structural data include:
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its physical properties.
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, oxidation reactions often require acidic conditions for optimal yields.
The mechanism of action of (S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The compound may act as a modulator or inhibitor depending on its structural conformation and the specific biological context.
Research into its mechanism often involves:
Relevant data from sources indicate that it possesses favorable properties for use in pharmaceutical formulations.
(S)-1-(6-Methylpyridazin-3-YL)ethan-1-amine hydrochloride has several scientific uses:
The stereoselective construction of the chiral center in (S)-1-(6-methylpyridazin-3-yl)ethan-1-amine HCl employs two principal strategies: chiral pool utilization and asymmetric catalysis. In the chiral pool approach, commercially available enantiopure precursors like L-amino acids or derivatives undergo functional group interconversions to install the pyridazine moiety. For example, (S)-1-(6-methylpyridin-3-yl)ethan-1-amine (CAS# 221677-41-4) is synthesized via nucleophilic substitution between 3-bromo-6-methylpyridazine and enantiomerically pure amine derivatives, preserving stereointegrity through mild conditions [3]. Alternatively, transition-metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines offers superior atom economy. Pd-(R,R)-EtDuPhos complexes selectively reduce precursors like 1-(6-methylpyridazin-3-yl)ethanone imine to the (S)-amine with >95% ee under 50 psi H₂ and ambient temperature [5]. This method achieves enantiomeric ratios exceeding 98:2 but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Table 1: Stereoselective Synthesis Methods Comparison
Method | Precursor | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Pool Resolution | (S)-α-Methylbenzylamine derivative | None | >99 | 35 |
Asymmetric Hydrogenation | 1-(6-Methylpyridazin-3-yl)ethanone | Pd/(R,R)-EtDuPhos | 98 | 88 |
Enzymatic Kinetic Resolution | Racemic amine mixture | Lipase PS-C3 | >99 (S) | 45 (theoretical max) |
Reductive amination serves as a pivotal route for constructing the ethylamine linker while tolerating the pyridazine ring’s electron-deficient nature. Ketone activation is critical due to the pyridazine ring’s reduced nucleophilicity. Optimized protocols employ in situ protection of the pyridazine nitrogen using Boc₂O, followed by condensation of the ketone (e.g., 6-methylpyridazin-3-yl ethanone) with ammonium acetate or benzylamine in methanol. Subsequent reduction uses catalytic transfer hydrogenation (CTH) with ammonium formate/Pd/C (5 mol%) at 60°C, minimizing ring reduction side products observed with traditional NaBH₄ [5] [9]. Alternatively, stereocontrolled reductive amination exploits chiral directing groups. For instance, (R)-1-(thiophen-2-yl)ethan-1-amine (CAS# 2252246-01-6) acts as a transient chiral auxiliary, enabling diastereoselective imine formation and reduction before acidolytic cleavage [9]. This method achieves diastereomeric ratios of 92:8 but adds synthetic steps.
Key process parameters:
Hydrochloride salt formation is essential for enhancing the compound’s crystallinity, stability, and pharmacokinetic properties. Counterion integration is achieved by bubbling dry HCl gas through a chilled (−10°C) ethereal solution of the free base (S)-1-(6-methylpyridazin-3-yl)ethan-1-amine, yielding a white precipitate. Critical to polymorphic purity is anti-solvent selection: Switching from ethyl acetate to methyl tert-butyl ether (MTBE) increases crystal size uniformity (D90/D10 = 1.8 vs. 3.5) due to controlled nucleation kinetics [6]. For large-scale processes, crystallization dynamics are optimized using ethanol/water (4:1) with slow HCl addition (0.5 equiv/h) at 40°C, followed by gradient cooling to 0°C at 0.3°C/min. This affords Form I crystals with characteristic PXRD peaks at 2θ = 9.66°, 14.64°, and 23.61° (analogous to the ketosulfone Form A in [1]).
Table 2: Salt Crystallization Optimization Parameters
Solvent System | HCl Addition Rate | Cooling Rate (°C/min) | Crystal Form | Purity (%) |
---|---|---|---|---|
EtOAc/Heptane | Rapid (bulk addition) | 1.0 | Amorphous | 89.2 |
EtOH/H₂O (4:1) | 0.5 equiv/h | 0.3 | Form I | 99.5 |
Acetone/MTBE | Gas bubbling | 0.1 | Form II | 98.7 |
Industrial-scale production faces hurdles in catalyst cost and racemization control. Homogeneous catalysts like Ir-(S,S)-f-Binaphane used in hydrogenation cost >$3,000/mol, necessitating high turnover numbers (TON > 50,000) for economic viability. Continuous-flow reactors address this by confining precious catalysts in packed beds, enabling TONs > 200,000 for (S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine HCl synthesis [9]. Thermodynamic racemization is exacerbated at elevated temperatures; the free base racemizes above 60°C (t₁/₂ = 4 h at 80°C via reversible enolization). Mitigation strategies include:
Process mass intensity (PMI) remains high (≈120) due to multi-step purifications, highlighting needs for telescoped reactions without isolations.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: